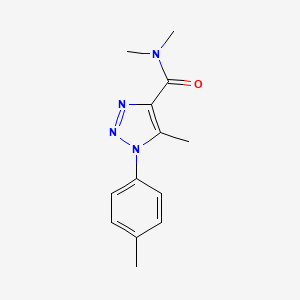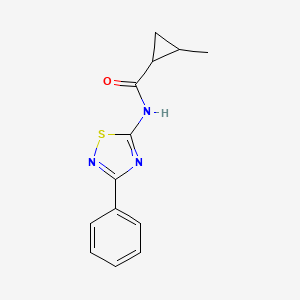
5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide, also known as MSOP, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent and selective antagonist of the glycine receptor, which is an important neurotransmitter receptor in the central nervous system.
作用机制
5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide acts as an antagonist of the glycine receptor, which is a ligand-gated ion channel that is activated by the neurotransmitter glycine. When glycine binds to the receptor, it causes the opening of a chloride ion channel, which leads to the hyperpolarization of the neuron and a decrease in neuronal excitability. 5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide blocks the action of glycine by binding to a specific site on the receptor, which prevents the opening of the chloride ion channel. This leads to an increase in neuronal excitability and a decrease in inhibitory neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide are largely related to its action as a glycine receptor antagonist. By blocking the action of glycine, 5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide leads to an increase in neuronal excitability and a decrease in inhibitory neurotransmission. This can have a wide range of effects on the central nervous system, depending on the specific neuronal circuits that are affected. 5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide has been shown to be effective in animal models of epilepsy, chronic pain, and schizophrenia, suggesting that the glycine receptor may be a promising target for the treatment of these disorders.
实验室实验的优点和局限性
One of the main advantages of using 5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide in lab experiments is its potency and selectivity as a glycine receptor antagonist. This allows researchers to selectively block the action of glycine and study its effects on neuronal excitability and inhibitory neurotransmission. However, there are also some limitations to using 5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide in lab experiments. One limitation is that it is a relatively new compound, and its long-term effects on the central nervous system are not yet fully understood. Additionally, 5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide can be difficult to work with due to its high potency, and researchers must take care to use appropriate safety measures when handling the compound.
未来方向
There are several future directions for research on 5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide and the glycine receptor. One area of interest is the role of the glycine receptor in chronic pain. 5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide has been shown to be effective in animal models of chronic pain, and further research is needed to determine whether it could be a promising target for the development of new pain medications. Another area of interest is the role of the glycine receptor in schizophrenia, which is thought to be related to dysfunction in inhibitory neurotransmission. 5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide has shown promise in animal models of schizophrenia, and further research is needed to determine whether it could be a useful tool for the development of new treatments for this disorder. Finally, there is also interest in developing new compounds that are even more potent and selective than 5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide, which could be useful for studying the glycine receptor and developing new treatments for neurological disorders.
合成方法
The synthesis of 5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide involves several steps, including the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(1-methylsulfonylpiperidin-3-yl)amine to form the desired product, 5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide. The synthesis method of 5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide has been extensively studied and optimized, and it is now possible to produce the compound in large quantities with high purity.
科学研究应用
5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide has been used extensively in scientific research as a tool to study the glycine receptor. This receptor plays an important role in the regulation of neuronal excitability, and its dysfunction has been implicated in several neurological disorders, including epilepsy, schizophrenia, and chronic pain. 5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide is a potent and selective antagonist of the glycine receptor, and it has been used to study the role of this receptor in these and other disorders.
属性
IUPAC Name |
5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-8-6-10(13-18-8)11(15)12-9-4-3-5-14(7-9)19(2,16)17/h6,9H,3-5,7H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFNHJFXZZDSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-3-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea](/img/structure/B7530726.png)
![1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-hydroxyphenyl)methyl]urea](/img/structure/B7530728.png)
![N-[(1-methylpyrazol-4-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7530736.png)
![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-thiophen-3-ylethanone](/img/structure/B7530753.png)

![1-[(1-Methylpyrazol-4-yl)methyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7530774.png)


![5-chloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B7530784.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7530786.png)
![2-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-1-carboxamide](/img/structure/B7530789.png)

![1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7530806.png)
